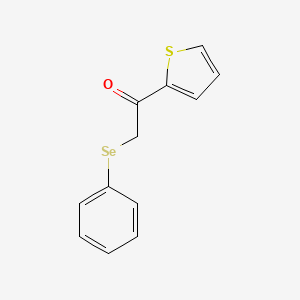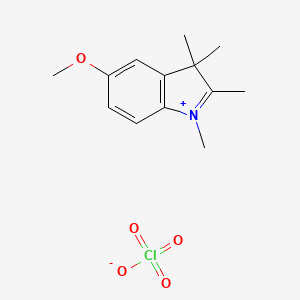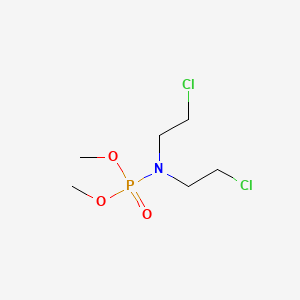
Dimethyl bis(2-chloroethyl)phosphoramidate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl bis(2-chloroethyl)phosphoramidate is an organophosphorus compound characterized by the presence of a phosphoramidate group. This compound is known for its unique chemical structure, which includes a phosphorus atom bonded to two dimethyl groups and two 2-chloroethyl groups. It is part of a broader class of phosphoramidates, which are recognized for their applications in various fields, including medicine, agriculture, and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl bis(2-chloroethyl)phosphoramidate can be achieved through several methods. One common approach involves the reaction of dimethyl phosphoramidate with 2-chloroethyl chloride under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and distillation to ensure the final product’s purity and quality .
化学反应分析
Types of Reactions
Dimethyl bis(2-chloroethyl)phosphoramidate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphoramidate oxides.
Reduction: Reduction reactions can convert it into simpler phosphoramidate derivatives.
Substitution: The 2-chloroethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoramidate oxides, while substitution reactions can produce a variety of substituted phosphoramidates .
科学研究应用
Dimethyl bis(2-chloroethyl)phosphoramidate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: In biological research, it is studied for its potential effects on cellular processes and enzyme activity.
Medicine: This compound is investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: It is used in the production of flame retardants and other industrial chemicals
作用机制
The mechanism of action of dimethyl bis(2-chloroethyl)phosphoramidate involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can affect various biochemical pathways and cellular processes .
相似化合物的比较
Similar Compounds
Similar compounds to dimethyl bis(2-chloroethyl)phosphoramidate include:
- Dimethyl bis(2-hydroxyethyl)phosphoramidate
- Dimethyl bis(2-methoxyethyl)phosphoramidate
- Dimethyl bis(2-ethoxyethyl)phosphoramidate
Uniqueness
This compound is unique due to the presence of 2-chloroethyl groups, which impart distinct chemical properties and reactivity compared to other phosphoramidates. This uniqueness makes it valuable in specific applications where these properties are advantageous .
属性
CAS 编号 |
82475-49-8 |
|---|---|
分子式 |
C6H14Cl2NO3P |
分子量 |
250.06 g/mol |
IUPAC 名称 |
2-chloro-N-(2-chloroethyl)-N-dimethoxyphosphorylethanamine |
InChI |
InChI=1S/C6H14Cl2NO3P/c1-11-13(10,12-2)9(5-3-7)6-4-8/h3-6H2,1-2H3 |
InChI 键 |
BRRKKAHIRNMUTP-UHFFFAOYSA-N |
规范 SMILES |
COP(=O)(N(CCCl)CCCl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


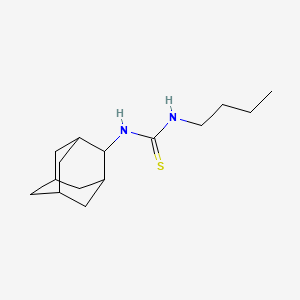
![1-(3,4-Dichlorophenyl)-3-[2-(methylamino)benzoyl]pyrrolidin-2-one](/img/structure/B14406444.png)
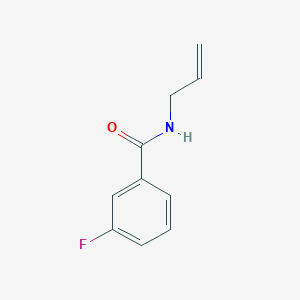

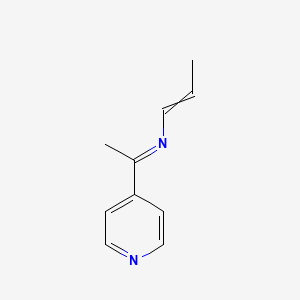
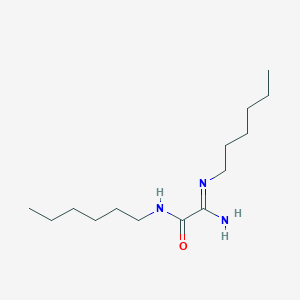
![1-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-octylthiourea](/img/structure/B14406480.png)

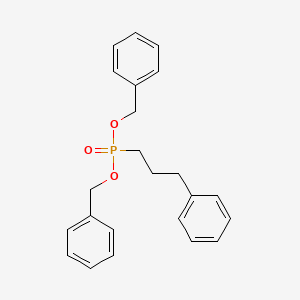
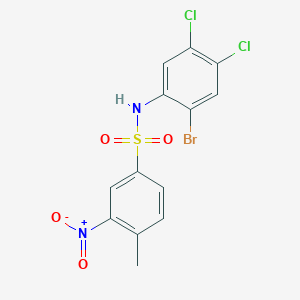
![N-[2-(Ethylamino)-5-nitrophenyl]propanamide](/img/structure/B14406511.png)
